6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Overview
Description
6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a heterocyclic compound with a complex structure that includes a piperazine ring and a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the quinoline or piperazine rings .
Scientific Research Applications
6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets. In cancer research, it has been shown to intercalate into DNA, causing DNA damage and triggering apoptosis in cancer cells. This compound also affects various signaling pathways, including the activation of caspases and the modulation of proteins involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound shares the piperazine moiety and has been studied for its antibacterial activity.
9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one: This compound is similar in structure and has shown antiproliferative activity against cancer cell lines.
Uniqueness
6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is unique due to its specific combination of a piperazine ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and affect multiple signaling pathways makes it a valuable compound for further research in medicinal chemistry and biology .
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17-15(12-19-9-6-18-7-10-19)11-14-4-1-3-13-5-2-8-20(17)16(13)14/h1,3-4,11,18H,2,5-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSZZUWSTXKVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN4CCNCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161978 | |
Record name | 2,3-Dihydro-6-(1-piperazinylmethyl)-1H,5H-benzo[ij]quinolizin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885954-21-2 | |
Record name | 2,3-Dihydro-6-(1-piperazinylmethyl)-1H,5H-benzo[ij]quinolizin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885954-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-(1-piperazinylmethyl)-1H,5H-benzo[ij]quinolizin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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